molecular formula C17H16N2O4 B2984861 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1105241-19-7

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2984861
CAS No.: 1105241-19-7
M. Wt: 312.325
InChI Key: XZPJQVPIWBIEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is a synthetically designed small molecule that serves as a valuable chemical probe in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating both an isoxazole and a furan heterocycle, which are privileged scaffolds known for conferring significant biological activity and for their prevalence in pharmacologically active substances . The core structure of this molecule is based on the isoxazole ring, a five-membered heterocycle that is a popular scaffold for developing new agents with variable biological activities due to its relatively easy synthesis and typically low cytotoxicity . Researchers are particularly interested in such hybrids because the connection of isoxazole with other aromatic or heteroaromatic rings, like the furan in this molecule, can lead to compounds with enhanced or novel biological profiles . This compound is specifically designed for investigational purposes in early-stage research, including use as a building block for the synthesis of more complex chemical entities, a candidate for high-throughput screening campaigns against novel biological targets, or a lead compound for structure-activity relationship (SAR) studies. Its structural features make it a relevant subject for research in areas such as antimicrobial development, given that similar benzofuran-isoxazole hybrids have shown promising in vitro antibacterial and antifungal activity in recent studies . This product is provided for research and development applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-12(22-14-6-3-2-4-7-14)17(20)18-11-13-10-16(23-19-13)15-8-5-9-21-15/h2-10,12H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPJQVPIWBIEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NOC(=C1)C2=CC=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Phenoxypropanamide Moiety: The phenoxypropanamide group can be synthesized by reacting phenol with 2-bromopropanoyl chloride, followed by amidation with the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and prevent decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted phenoxypropanamide derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structure : Replaces the isoxazole with a 1,3,4-oxadiazole ring and includes a sulfamoylbenzamide group.
  • Activity : Exhibits antifungal properties, tested against Candida and Cryptococcus strains .

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

  • Structure : Features a thiazole ring instead of isoxazole, with a 4-fluorophenyl substituent.
  • Activity : Demonstrates potent KPNB1 inhibition and anticancer activity in cell-based assays .
  • Key Difference : The thiazole ring’s sulfur atom may alter electronic properties and binding affinity compared to the oxygen-containing isoxazole.

2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (Compound 8)

  • Structure : Retains the isoxazole core but substitutes furan with a methyl group and adds a benzimidazole moiety.
  • Activity: Not explicitly stated, but benzimidazole derivatives are known for antimicrobial and anti-inflammatory applications .

Side Chain Variations

N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (Ranitidine-related compound)

  • Structure: Shares a furan-methyl linkage but incorporates a nitroacetamide side chain and dimethylamino group.
  • Activity : Part of ranitidine’s impurity profile; nitro groups may confer redox activity or toxicity risks .

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(phenylmethanesulfonyl)propanamide

  • Structure : Uses a thiadiazole ring and a phenylmethanesulfonyl group.
  • Activity : Sulfonyl groups often enhance solubility and target engagement via sulfonamide-protein interactions .
  • Key Difference: The sulfonyl moiety increases polarity compared to the phenoxy group, altering pharmacokinetics.

Functional Group Analysis

Compound Heterocycle Key Substituent Biological Activity Evidence Source
Target Compound Isoxazole-furan 2-Phenoxypropanamide Inferred from analogs: Potential antimicrobial/anticancer
LMM11 Oxadiazole Sulfamoylbenzamide Antifungal
Compound 31 Thiazole 4-Fluorophenyl KPNB1 inhibition, anticancer
Ranitidine-related compound Furan Nitroacetamide Pharmaceutical impurity

Research Findings and Implications

  • Isoxazole vs. Other Heterocycles : Isoxazole’s oxygen and nitrogen atoms may offer balanced lipophilicity and hydrogen-bonding capacity compared to sulfur-containing thiazoles or nitrogen-rich oxadiazoles. This could enhance membrane permeability while maintaining target selectivity .
  • Synthetic Feasibility : Analogous compounds (e.g., Scheme 1 in ) suggest feasible synthesis via amide coupling and heterocycle formation, though the furan-isoxazole linkage may require specialized conditions .

Biological Activity

Molecular Formula

  • C : 17
  • H : 16
  • N : 4
  • O : 2

Structural Features

The compound features a furan ring, an isoxazole moiety, and a phenoxypropanamide structure, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many isoxazole derivatives demonstrate efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Compounds containing furan and isoxazole rings have shown potential in reducing inflammation markers in vitro and in vivo.

In Vitro Studies

A study conducted on related compounds revealed that the presence of the furan group enhances the lipophilicity of the molecule, which may improve its permeability across cell membranes. This property is crucial for the compound’s bioavailability and therapeutic efficacy.

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of similar derivatives. For instance, compounds with phenoxypropanamide structures were tested for their ability to modulate pain responses and showed promising results in reducing hyperalgesia.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of a structurally similar compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Anti-inflammatory Activity :
    • In an experimental model of arthritis, administration of related compounds led to a marked decrease in joint swelling and inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
  • Cytotoxicity Assays :
    • Cytotoxicity tests on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that derivatives of this compound could induce apoptosis, highlighting its potential as an anticancer agent.

Data Summary

Biological ActivityTest Organism/ModelConcentrationResult
AntimicrobialS. aureus50 µg/mLSignificant growth inhibition
Anti-inflammatoryArthritis modelVariesReduced swelling and cytokines
CytotoxicityHeLa cellsVariesInduced apoptosis

Q & A

Q. What synthetic routes are commonly employed to prepare N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide, and what purification challenges arise?

  • Methodological Answer : The synthesis of isoxazole-furan hybrids typically involves coupling reactions between pre-functionalized furan and isoxazole precursors. For example, similar compounds are synthesized via acylation of amines with activated carbonyl intermediates under reflux conditions (e.g., ethanol, 1–2 hours) . Purification challenges include isolating the target compound from unreacted starting materials or byproducts. Thin-layer chromatography (TLC) on silica gel F254 plates (Merck) and recrystallization from ethanol or DMSO are standard methods . Nuclear magnetic resonance (NMR) in DMSO-d6 (400 MHz) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural and functional groups of this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Essential for verifying the furan (δ 6.2–7.4 ppm) and isoxazole (δ 8.0–8.5 ppm) protons, as well as the phenoxy group (δ 6.8–7.6 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns, particularly for nitro or amide functional groups .
  • TLC : Monitors reaction progress and purity using Merck silica gel plates with UV detection .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound (e.g., anticancer vs. no activity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To resolve this:
  • Standardize assays using established protocols (e.g., NCI-60 panel for anticancer activity) .
  • Include positive controls (e.g., doxorubicin) and validate results with orthogonal assays (e.g., apoptosis markers vs. cytotoxicity assays) .
  • Investigate metabolic stability using liver microsome assays to rule out false negatives due to rapid degradation .

Q. What strategies improve the metabolic stability of furan-containing compounds like This compound in preclinical studies?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the furan ring with thiophene or pyridine to reduce susceptibility to oxidative metabolism .
  • Pro-drug design : Mask reactive sites (e.g., amide groups) with enzymatically cleavable moieties (e.g., esters) .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes and guide structural modifications .

Q. How can in silico methods predict the binding affinity of this compound to specific enzymatic targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular docking : Use tools like Schrödinger Suite or SwissDock to model interactions with ATP-binding pockets of kinases. Validate with crystallographic data if available .
  • QSAR modeling : Train models on datasets of isoxazole derivatives to correlate structural features (e.g., logP, polar surface area) with inhibitory activity .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues for mutagenesis studies .

Methodological Challenges

Q. What analytical approaches are recommended for identifying and quantifying impurities in This compound?

  • Methodological Answer :
  • HPLC-UV/HRMS : Use a C18 column (Waters XBridge) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and HRMS profiles to USP reference standards for related compounds .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways and identify labile groups .

Q. How can researchers optimize the yield of the critical acylation step in synthesizing this compound?

  • Methodological Answer :
  • Catalyst screening : Test coupling agents like HATU or EDC/HOBt for amide bond formation .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency. DMSO may enhance solubility of hydrophobic intermediates .
  • Temperature control : Conduct reactions under microwave irradiation (e.g., 100°C, 30 minutes) to accelerate kinetics and reduce side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.